1,5-Decalindione

Beschreibung

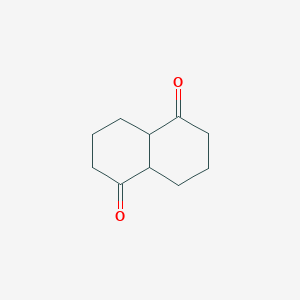

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,4,4a,6,7,8,8a-octahydronaphthalene-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIFFVCLZZRCQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCCC2=O)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301381 | |

| Record name | 1,5-decalindione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13913-82-1 | |

| Record name | 13913-82-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-decalindione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers and Conformational Analysis of 1,5-Decalindione

Introduction: The Structural Significance of 1,5-Decalindione

This compound is a bicyclic diketone built upon the decahydronaphthalene (decalin) framework. This scaffold, consisting of two fused six-membered rings, is a cornerstone in the architecture of numerous complex natural products, including steroids and terpenes. The strategic placement of ketone functionalities at the C1 and C5 positions makes this compound a versatile synthetic intermediate, particularly in annulation strategies for constructing polycyclic systems like the core of estrone.[1] Understanding the stereochemistry and conformational behavior of this molecule is not merely an academic exercise; it is fundamental to controlling the stereochemical outcome of subsequent synthetic transformations, thereby dictating the biological activity of the final target molecule. This guide provides a detailed exploration of the stereoisomers of this compound and a rigorous conformational analysis grounded in established principles and spectroscopic techniques.

PART 1: Stereoisomerism in the this compound Framework

The stereochemical diversity of this compound arises primarily from the manner in which the two cyclohexane rings are fused. The two bridgehead carbons (C4a and C8a in IUPAC nomenclature, often referred to as C9 and C10 in common nomenclature) are stereocenters, leading to two distinct diastereomers: cis-1,5-decalindione and trans-1,5-decalindione.

-

trans-1,5-Decalindione : In the trans isomer, the hydrogen atoms on the bridgehead carbons are on opposite sides of the ring system. This arrangement results in a relatively linear and rigid structure. The trans isomer is chiral, but it exists as a racemic mixture unless synthesized through an asymmetric route.

-

cis-1,5-Decalindione : In the cis isomer, the bridgehead hydrogens are on the same side of the ring system, forcing the molecule into a bent or folded geometry. The cis isomer is also chiral and exists as a pair of enantiomers.

The stereochemical relationship between these isomers dictates their physical properties and, most importantly, their conformational dynamics.

Caption: The two primary diastereomers of this compound.

PART 2: A Deep Dive into Conformational Analysis

The presence of the fused ring system imposes significant constraints on the conformational freedom of each six-membered ring. While based on the cyclohexane chair, the behavior of the decalindione system is unique to its stereochemistry.

The Conformationally Locked trans Isomer

The defining characteristic of the trans-decalin framework is its conformational rigidity. The two rings are fused via equatorial bonds of each other's chair conformation. A ring flip, the process where axial and equatorial substituents interchange, is structurally impossible in trans-decalin without breaking covalent bonds.[2][3] This would introduce an insurmountable level of ring strain.

Consequently, trans-1,5-decalindione exists in a single, stable, double-chair conformation. This locked conformation has significant implications for reactivity, as the axial and equatorial positions are fixed, offering predictable trajectories for nucleophilic attack or enolate formation.

Caption: The conformationally rigid nature of trans-1,5-decalindione.

The Dynamic Equilibrium of the cis Isomer

In stark contrast to its trans counterpart, the cis-decalin framework is conformationally mobile. The fusion of the two rings involves one axial and one equatorial bond. This linkage permits a concerted ring flip, where both chair conformations invert, leading to an equilibrium between two distinct double-chair conformers.[2]

For cis-1,5-decalindione, this equilibrium is critical. The two conformers are diastereomeric with respect to their conformation and are generally not of equal energy. The relative stability is dictated by the steric environment, specifically the number and severity of 1,3-diaxial interactions. In decalin systems, these gauche-butane interactions between the rings contribute to the overall strain energy. The presence of the sp²-hybridized carbonyl carbons alters the standard cyclohexane geometry, slightly flattening the ring and removing a substituent at that position, which must be factored into the analysis. The equilibrium will favor the conformer that minimizes the most significant steric clashes. Using variable-temperature NMR, the barrier to this ring inversion for the parent cis-decalin has been determined to be approximately 12.6 kcal/mol.[2]

Caption: The dynamic ring-flip equilibrium in cis-1,5-decalindione.

PART 3: Spectroscopic Elucidation and Experimental Protocols

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for distinguishing the stereoisomers of this compound and probing their conformational preferences in solution.[4]

Key NMR Signatures

-

Symmetry and Number of Signals : The rigid, C₂-symmetric nature of trans-1,5-decalindione results in a simpler NMR spectrum with fewer unique signals than the less symmetric cis isomer. For instance, the ¹³C NMR spectrum of the trans isomer will show only five signals, whereas the cis isomer will display ten.

-

Chemical Shifts : The chemical shifts of the bridgehead protons are particularly diagnostic. Their magnetic environment (shielding and deshielding) is highly dependent on their spatial relationship to the carbonyl groups and the other ring.

-

Coupling Constants (³J_HH) : The Karplus equation describes the relationship between the three-bond proton-proton coupling constant (³J_HH) and the dihedral angle between them.[4] By measuring these coupling constants from a high-resolution ¹H NMR spectrum, one can deduce the dihedral angles and confirm the chair-like geometry of the rings. Large coupling constants (~10-13 Hz) are indicative of axial-axial relationships, while smaller values (~2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.

Data Summary: Conformational and Spectroscopic Properties

| Property | trans-1,5-Decalindione | cis-1,5-Decalindione |

| Ring Fusion | Trans (diequatorial) | Cis (axial-equatorial) |

| Conformational Mobility | Rigid, "locked"[2][3] | Flexible, undergoes ring flip[2] |

| Stable Conformation(s) | Single double-chair | Equilibrium between two double-chair conformers |

| Symmetry | C₂ | C₁ |

| ¹³C NMR Signals | 5 | 10 |

| ¹H NMR Complexity | Relatively simple | Complex, potential for overlapping signals |

Experimental Protocol: NMR-Based Conformational Analysis

This protocol outlines a self-validating system for the comprehensive structural and conformational analysis of a synthesized this compound sample.

Objective: To unambiguously determine the stereochemistry (cis or trans) and dominant conformation of a this compound sample.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of the this compound sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

The choice of solvent can influence conformational equilibria, so consistency is key.[5]

-

-

Data Acquisition (using a ≥400 MHz Spectrometer):

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure high signal-to-noise by using an adequate number of scans (e.g., 16 or 32). The spectral width should encompass the entire proton chemical shift range (e.g., 0-12 ppm).

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. A key initial diagnostic is counting the number of signals to assess symmetry.

-

DEPT-135: Run a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH₃, CH₂, and CH signals (CH₂ will be negative, CH/CH₃ will be positive). This aids in definitive carbon assignments.

-

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks (¹H-¹H correlations). It is essential for tracing the connectivity of protons within each ring and assigning signals.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing unambiguous C-H assignments.

-

(Optional) 2D NOESY (Nuclear Overhauser Effect Spectroscopy): For the cis isomer, a NOESY experiment can reveal through-space correlations between protons that are close to each other (< 5 Å), providing powerful evidence for specific conformations.[6]

-

-

Data Analysis and Interpretation:

-

Step 1 (Isomer Identification): Count the number of signals in the ¹³C spectrum. Five signals strongly indicate the trans isomer; ten signals indicate the cis isomer.

-

Step 2 (Assignment): Use the combination of COSY and HSQC spectra to assign all proton and carbon signals. Start with unambiguous signals and use the correlation maps to walk through the spin systems.

-

Step 3 (Conformational Validation): For the assigned ¹H signals, carefully measure the vicinal (³J_HH) coupling constants. Identify large (10-13 Hz) couplings characteristic of trans-diaxial protons, which confirms a chair conformation.

-

Step 4 (Equilibrium Analysis - cis isomer): If the sample is the cis isomer and spectra are complex, consider Variable-Temperature (VT) NMR. Lowering the temperature may "freeze out" the ring flip, allowing the observation of signals for both individual conformers. The relative integration of these signals can be used to calculate the equilibrium constant (Keq) and the free energy difference (ΔG) between the conformers.

-

Caption: Experimental workflow for NMR-based analysis of this compound.

Conclusion

The stereochemical and conformational properties of this compound are intrinsically linked. The trans isomer is a conformationally locked, rigid molecule, while the cis isomer exists as a dynamic equilibrium between two interconverting double-chair forms. These fundamental differences profoundly influence their spectroscopic signatures and their behavior in chemical reactions. A thorough analysis using a suite of NMR experiments provides a robust and reliable method to determine the precise three-dimensional structure of these important synthetic building blocks, enabling rational design and control in the synthesis of complex molecular targets.

References

- Recent Advances in the Synthesis of Natural Multifunctionalized Decalins. (2015). The Royal Society of Chemistry.

- Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). Wikipedia.

- 1,5-Diaza-cis-decalin. (n.d.).

- Enzymatic cis-Decalin Formation in Natural Product Biosynthesis. (2023). PMC - NIH.

- One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimin

- The Use of this compound in the Synthesis of the Estrone Structure. (1950). Google Books.

- Fused Rings: Cis and Trans Decalin. (2014). Master Organic Chemistry.

- distinguishing isomers by 1H NMR spectroscopy. (2022). YouTube.

- NMR spectroscopic and theoretical studies on the isomerism of 1,5-benzodiazepin-2-one derivatives containing a perfluorinated side chain. (n.d.).

- The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. (n.d.). MDPI.

- Conformations of Disubstituted Cyclohexanes. (2023). Chemistry LibreTexts.

- Decalins. (2013). YouTube.

- Conformations of Disubstituted Cyclohexanes. (2020). Chemistry LibreTexts.

Sources

The Genesis of a Synthetic Workhorse: Unraveling the Discovery and History of 1,5-Decalindione

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Decalindione, a bicyclic dicarbonyl compound, represents a cornerstone in the edifice of modern organic synthesis. Its rigid, fused ring structure and strategically placed functional groups have rendered it an invaluable synthon, particularly in the construction of complex polycyclic molecules such as steroids and other biologically active natural products. This guide delves into the historical context of its discovery, tracing its origins to the seminal work on annulation reactions, and explores the evolution of its synthesis, providing a comprehensive overview for researchers and professionals in the fields of organic chemistry and drug development.

The Dawn of Annulation Chemistry: The Intellectual Precursors to this compound

The story of this compound is intrinsically linked to the development of one of the most powerful ring-forming reactions in organic chemistry: the Robinson annulation. First reported by Sir Robert Robinson in 1935, this tandem Michael addition-aldol condensation sequence provided a revolutionary method for the construction of six-membered rings.[1] The reaction's elegance and efficiency in creating fused ring systems laid the theoretical groundwork for the synthesis of complex polycyclic frameworks, including the decalin core.

The Robinson annulation involves the reaction of a ketone with a methyl vinyl ketone (MVK) or a suitable equivalent. The initial Michael addition forms a 1,5-diketone intermediate, which then undergoes an intramolecular aldol condensation to yield a cyclohexenone derivative.[2][3][4] It is this formation of a 1,5-dicarbonyl intermediate that is the conceptual linchpin to the synthesis of this compound.

The First Synthesis: A Byproduct of the Steroid Race

While a definitive, standalone publication titled "The Synthesis of this compound" is absent from the historical record, the first preparation of this crucial dione is deeply embedded in the fervent research surrounding the total synthesis of steroids in the mid-20th century. The dissertation of William Paul Schneider from the University of Wisconsin-Madison in 1950, titled "The Use of this compound in the Synthesis of the Estrone Structure," provides strong evidence that the compound was a known and utilized intermediate by this time.

Further investigation points to the laboratories of prominent steroid chemists of the era. While not explicitly detailing its initial preparation, a 1950 publication by William S. Johnson, Jacob Szmuszkovicz, and Max Miller in the Journal of the American Chemical Society discusses the condensation reactions of this compound, indicating its availability and importance within the synthetic community. It is highly probable that the first synthesis of this compound was achieved as a logical extension of the Robinson annulation, likely using a cyclic 1,3-dione as the starting material, and was likely documented within broader studies on steroid synthesis methodologies.

The archetypal synthesis of the this compound core would have followed the principles of the Robinson annulation, reacting a cyclohexanedione derivative with a suitable Michael acceptor.

Stereochemistry: The Cis and Trans Isomers

A critical aspect of this compound chemistry is the existence of two diastereomers: cis-1,5-decalindione and trans-1,5-decalindione. The relative stereochemistry of the hydrogen atoms at the bridgehead carbons dictates the overall shape and reactivity of the molecule.

-

cis-1,5-Decalindione: In this isomer, the hydrogen atoms on the bridgehead carbons are on the same side of the ring system.

-

trans-1,5-Decalindione: In this isomer, the hydrogen atoms on the bridgehead carbons are on opposite sides of the ring system.

The stereochemical outcome of the synthesis is highly dependent on the reaction conditions and the nature of the starting materials. The formation of the thermodynamically more stable trans isomer is often favored.

Evolution of Synthetic Methodologies

Since its initial, likely undocumented, synthesis, numerous methods have been developed for the preparation of this compound and its derivatives. These advancements have focused on improving yields, increasing stereoselectivity, and expanding the scope of the reaction.

| Method | Description | Key Features |

| Classical Robinson Annulation | Reaction of a cyclohexanedione with methyl vinyl ketone or its precursors under basic or acidic conditions. | Foundational method, often leads to a mixture of stereoisomers. |

| Asymmetric Robinson Annulation | Utilizes chiral catalysts or auxiliaries to induce enantioselectivity in the formation of the decalin ring system. | Crucial for the synthesis of optically active steroids and other natural products. |

| Tandem Michael-Aldol Reactions | One-pot procedures that combine the Michael addition and aldol condensation for increased efficiency.[2] | Streamlines the synthetic process and can improve overall yields. |

| Wichterle Reaction | A variation of the Robinson annulation that employs 1,3-dichloro-2-butene as a surrogate for methyl vinyl ketone.[1] | Offers an alternative to the often problematic use of MVK, which can polymerize under reaction conditions. |

Experimental Protocol: A Representative Synthesis of a Decalindione Core via Robinson Annulation

The following is a generalized, illustrative protocol for the synthesis of a decalindione derivative, based on the principles of the Robinson annulation.

Reactants:

-

Cyclohexan-1,3-dione

-

Methyl vinyl ketone (MVK)

-

Base (e.g., sodium ethoxide in ethanol)

-

Solvent (e.g., ethanol)

Procedure:

-

Enolate Formation: A solution of cyclohexan-1,3-dione in ethanol is treated with a catalytic amount of sodium ethoxide at room temperature. The base abstracts an acidic proton from the dione to form the corresponding enolate.

-

Michael Addition: Methyl vinyl ketone is added dropwise to the enolate solution. The enolate acts as a nucleophile, attacking the β-carbon of the MVK in a conjugate addition.

-

Intramolecular Aldol Condensation: The resulting 1,5-diketone intermediate, under the basic reaction conditions, undergoes an intramolecular aldol condensation. An enolate is formed at one of the ketone carbonyls, which then attacks the other carbonyl group to form a six-membered ring.

-

Dehydration: The resulting β-hydroxy ketone readily dehydrates under the reaction conditions to yield the α,β-unsaturated ketone product, a decalindione derivative.

-

Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by chromatography or crystallization.

Modern Applications in Drug Discovery and Total Synthesis

This compound and its derivatives continue to be indispensable building blocks in the synthesis of complex molecules. Their rigid scaffold provides a predictable three-dimensional framework upon which further chemical transformations can be performed with a high degree of stereocontrol.

-

Steroid Synthesis: The decalin core is a fundamental structural motif in all steroids. This compound serves as a key starting material for the construction of the A and B rings of the steroid nucleus.

-

Natural Product Synthesis: Many other classes of natural products, including terpenes and alkaloids, feature the decalin ring system. The availability of chiral, functionalized decalindiones has enabled the total synthesis of numerous complex and biologically active natural products.

-

Medicinal Chemistry: The rigid decalin scaffold can be used as a template for the design of novel therapeutic agents. By appending various pharmacophores to the decalin core, medicinal chemists can explore new regions of chemical space and develop drugs with improved potency and selectivity.

Conclusion

The discovery of this compound, though not marked by a singular, celebrated event, was a pivotal moment in the advancement of organic synthesis. Born from the intellectual ferment of the race to synthesize steroids and enabled by the groundbreaking Robinson annulation, this seemingly simple dione has proven to be a remarkably versatile and powerful tool. Its rich history and continued relevance underscore the enduring importance of fundamental synthetic methodologies in the ongoing quest to construct and understand the complex molecules of the natural world and to design the medicines of the future.

References

- Robinson, R. (1935). Experiments on the Synthesis of Substances related to the Sterols. Part II. A New General Method for the Synthesis of Substituted Cyclohexenones. J. Chem. Soc., 1285-1288.

-

Total Synthesis. (n.d.). Robinson Annulation Mechanism & Examples. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Robinson annulation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

-

Juniper Publishers. (2018, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]

- Johnson, W. S., Szmuszkovicz, J., & Miller, M. (1950). The Condensation of 1-Methyl-2-acetylcyclohexene with 1-Decalone, and with this compound. Journal of the American Chemical Society, 72(8), 3726-3727.

-

ResearchGate. (2018). Hydrogenation of hydroxy-substituted naphthalenes using Ru and Ni catalysts to desired decalols and decalindiols. Retrieved from [Link]

-

Pure. (1994). Synthesis of optically pure 3-(1n.pi.)-(1S,6R)-bicyclo[4.4.0]decane-3,8-dione, a molecule which is chiral in the excited state*. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Enzymes in organic synthesis. 37. Preparation and characterization of potential decalindione substrates of horse liver alcohol d. Retrieved from [Link]

-

Royal Society of Chemistry. (1983). The Preparation and Some Reactions of Tricyclo[4.4.4.0]tetradecane-2,7-dione ([4.4.4] Propellane). Retrieved from [Link]

-

ResearchGate. (2015). Reaction of some polymers containing carbonyl groups with phenol in the presence of mineral acids. Retrieved from [Link]

-

ChemInform. (1991). Formation of 2-Cyclohexenones by Friedel-Crafts Acylation of α,β-Unsaturated Acid Chlorides with Alkenes and Alkynes. Retrieved from [Link]

-

University of Nevada, Reno. (n.d.). Efficient Synthesis of Bicyclo[4.4.0]decanes. Retrieved from [Link]

-

Journal of the American Chemical Society. (1994). Synthesis of optically pure 3-(1n.pi.)-(1S,6R)-bicyclo[4.4.0]decane-3,8-dione, a molecule which is chiral in the excited state only*. Retrieved from [Link]

Sources

A Theoretical and Computational Guide to the Conformational Landscape of 1,5-Decalindione

This in-depth technical guide provides a comprehensive framework for the theoretical and computational analysis of 1,5-decalindione's structure. It is intended for researchers, scientists, and drug development professionals who are interested in applying computational chemistry methods to understand the conformational preferences and stereochemical intricacies of bicyclic diketones. This document eschews a rigid template, instead offering a logically structured narrative that delves into the causality behind methodological choices, ensuring both scientific integrity and practical applicability.

Introduction: The Structural Significance of this compound

This compound, a bicyclic diketone with the chemical formula C₁₀H₁₄O₂[1], presents a fascinating case study in stereochemistry and conformational analysis. The decalin ring system, composed of two fused cyclohexane rings, can exist as cis and trans isomers, depending on the relative orientation of the hydrogens at the bridgehead carbons[2][3]. The presence of two carbonyl groups at the 1 and 5 positions introduces further complexity, influencing the puckering of the cyclohexane rings and the overall molecular geometry. Understanding the three-dimensional structure and relative stabilities of the various stereoisomers and conformers of this compound is crucial for predicting its reactivity, spectroscopic properties, and potential biological activity.

Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the structures and energies of organic molecules[4][5][6]. By providing a detailed atomistic-level understanding, these methods can guide synthetic efforts and aid in the interpretation of experimental data. This guide will walk through the process of performing high-quality theoretical calculations on the this compound system.

Foundational Concepts: Stereoisomerism in this compound

The decalin framework of this compound gives rise to two primary stereoisomers: cis-1,5-decalindione and trans-1,5-decalindione.

-

trans-Decalindione: The two bridgehead hydrogens are on opposite sides of the ring system. This configuration results in a relatively rigid structure where ring flipping is not possible[2].

-

cis-Decalindione: The two bridgehead hydrogens are on the same side of the ring system. This isomer is more flexible and can undergo ring inversion[2].

The interplay between the ring fusion and the positions of the carbonyl groups dictates the accessible conformations for each isomer.

Caption: Stereoisomers of this compound.

Theoretical Approach: Selecting the Right Computational Tools

The accuracy of theoretical calculations is critically dependent on the chosen methodology. For molecules like this compound, a balance between computational cost and accuracy is essential.

Density Functional Theory (DFT)

DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its favorable accuracy-to-cost ratio[4][5]. The choice of the exchange-correlation functional is paramount.

-

Recommended Functionals:

-

B3LYP: A widely used hybrid functional that often provides a good balance of accuracy for geometries and energies of organic molecules[5][7].

-

M06-2X: A meta-hybrid GGA functional that is known to perform well for main-group thermochemistry and non-covalent interactions[7].

-

ωB97X-D: A range-separated hybrid functional with empirical dispersion correction, which is crucial for accurately describing intramolecular non-covalent interactions that can influence conformational energies[7].

-

Basis Sets

The basis set describes the atomic orbitals used to construct the molecular orbitals. The choice of basis set affects the accuracy of the calculation.

-

Recommended Basis Sets:

-

Pople-style basis sets: 6-31G(d,p) is a good starting point for geometry optimizations, while 6-311+G(d,p) can be used for more accurate single-point energy calculations[8].

-

Dunning's correlation-consistent basis sets: cc-pVDZ and cc-pVTZ offer a systematic way to converge towards the complete basis set limit[3][7].

-

Ahlrichs' def2 basis sets: def2-SVP and def2-TZVP are well-regarded for their performance in DFT calculations across the periodic table[3][9].

-

The Importance of Dispersion Correction

Intramolecular van der Waals interactions can play a significant role in determining the relative energies of different conformers. Therefore, it is highly recommended to include an empirical dispersion correction, such as Grimme's D3 correction, in the DFT calculations[7].

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the key steps for a comprehensive theoretical analysis of this compound's structure.

Caption: Computational Workflow for this compound Analysis.

Step 1: Input Structure Generation

-

Construct the 3D structures of the cis and trans isomers of this compound using a molecular builder. For the cis isomer, it is advisable to build multiple starting conformations to ensure the global minimum is located.

Step 2: Geometry Optimization

-

Perform a full geometry optimization for each starting structure.

-

Methodology: B3LYP functional with the 6-31G(d,p) basis set is a robust choice for this step.

-

Software: Gaussian, ORCA, or other quantum chemistry packages can be used.

Step 3: Frequency Analysis

-

Following each geometry optimization, perform a vibrational frequency calculation at the same level of theory.

-

Purpose:

-

To verify that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To obtain zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.

-

Step 4: Single-Point Energy Calculation

-

To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a more sophisticated level of theory.

-

Methodology: M06-2X functional with the def2-TZVP basis set and Grimme's D3 dispersion correction is a recommended combination.

Step 5: Data Analysis

-

Extract and analyze the following data for each stable conformer:

-

Optimized Cartesian coordinates.

-

Key bond lengths, bond angles, and dihedral angles.

-

Electronic energies, enthalpies, and Gibbs free energies.

-

Relative energies of the conformers.

-

Data Presentation and Interpretation

The results of the theoretical calculations should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Geometrical Parameters

| Parameter | trans-1,5-Decalindione | cis-1,5-Decalindione (Conformer 1) | cis-1,5-Decalindione (Conformer 2) |

| C1=O1 Bond Length (Å) | Calculated Value | Calculated Value | Calculated Value |

| C5=O2 Bond Length (Å) | Calculated Value | Calculated Value | Calculated Value |

| C1-C9 Bond Length (Å) | Calculated Value | Calculated Value | Calculated Value |

| C5-C10 Bond Length (Å) | Calculated Value | Calculated Value | Calculated Value |

| C9-C10 Bond Length (Å) | Calculated Value | Calculated Value | Calculated Value |

| C2-C1-C9-C10 Dihedral (°) | Calculated Value | Calculated Value | Calculated Value |

| C6-C5-C10-C9 Dihedral (°) | Calculated Value | Calculated Value | Calculated Value |

Note: The values in this table are placeholders and would be populated with the actual results from the DFT calculations.

Tabulated Thermodynamic Data

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| trans-1,5-Decalindione | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |

| cis-1,5-Decalindione (Conformer 1) | Calculated Value | Calculated Value | Calculated Value |

| cis-1,5-Decalindione (Conformer 2) | Calculated Value | Calculated Value | Calculated Value |

Note: The values in this table are placeholders and would be populated with the actual results from the DFT calculations.

Validation and Benchmarking

In the absence of direct experimental data for this compound, the validation of the theoretical results relies on comparison with data for analogous systems and established chemical principles.

-

Comparison with Related Molecules: The calculated bond lengths and angles can be compared with experimental data for other decalin or cyclohexanone derivatives found in crystallographic databases.

-

Conformational Principles: The calculated relative stabilities of the cis and trans isomers should be consistent with the general principles of conformational analysis of fused ring systems. Generally, the trans-decalin framework is more stable than the cis due to reduced steric strain[2]. The calculations will quantify this difference for the dione derivative.

Conclusion

This technical guide provides a robust and scientifically grounded workflow for the theoretical investigation of this compound's structure. By employing state-of-the-art DFT methods and a systematic computational protocol, researchers can gain valuable insights into the conformational landscape of this and other bicyclic diketones. The presented approach emphasizes the importance of methodological rigor and provides a framework for generating reliable and predictive computational data, even in the absence of direct experimental benchmarks. This knowledge is invaluable for understanding the fundamental properties of these molecules and for guiding their application in various fields of chemical and pharmaceutical research.

References

-

A Benchmark of Density Functional Approximations For Thermochemistry and Kinetics of Hydride Reductions of Cyclohexanones. PMC - NIH. [Link]

-

A DFT study on 2-(hydroxy-2-benzylidene)-cyclohexanone. ResearchGate. [Link]

-

Synthesis and Conformational Analysis of Bicyclic Extended Dipeptide Surrogates. PMC. [Link]

- Basis sets. ORCA Input Library - Google Sites.

-

Basis set (chemistry). Wikipedia. [Link]

-

Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. YouTube. [Link]

-

Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. ResearchGate. [Link]

-

12.9: Conformations of Decalin. Chemistry LibreTexts. [Link]

-

Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. MDPI. [Link]

-

Conformational Analysis of Decalins. YouTube. [Link]

-

This compound. PubChem. [Link]

-

Which Basis Set and Functional to use when? : r/comp_chem. Reddit. [Link]

-

Simple Conformational Analysis of Cyclic and Bicyclic Compounds. University of Wisconsin-Madison. [https://www.chem.wisc.edu/areas/reich/handouts/spect/spect- conformational-analysis.htm]([Link] conformational-analysis.htm)

-

This compound | C10H14O2 | CID 285650. PubChem. [Link]

Sources

- 1. This compound | C10H14O2 | CID 285650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. A Benchmark of Density Functional Approximations For Thermochemistry and Kinetics of Hydride Reductions of Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. ORCA Input Library - Basis sets [sites.google.com]

Quantum Chemical Blueprint for 1,5-Decalindione: A Technical Guide for Computational Analysis

Abstract

This technical guide provides a comprehensive theoretical framework and a practical, step-by-step computational workflow for the quantum chemical analysis of 1,5-decalindione. As a bicyclic dione, this molecule presents intriguing stereochemical and conformational complexities that are critical to its reactivity and potential applications in drug development and materials science. By leveraging Density Functional Theory (DFT), we can elucidate the geometric, electronic, and spectroscopic properties of its various isomers. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply quantum chemical methods to understand and predict the behavior of complex cyclic ketones. We will detail the rationale behind methodological choices, from the selection of functionals and basis sets to the interpretation of computed properties, ensuring a self-validating and robust computational protocol.

Introduction: The Structural Complexity of this compound

This compound is a saturated bicyclic organic compound featuring two fused six-membered rings with ketone functionalities at the 1 and 5 positions. The core of this molecule is the decalin (decahydronaphthalene) ring system, which can exist as two distinct diastereomers: cis-decalin and trans-decalin.[1][2][3][4] This fundamental stereoisomerism dictates the overall shape and conformational flexibility of the molecule.

-

trans-Decalin: The two rings are fused via two equatorial-type bonds, resulting in a relatively rigid, chair-chair conformation. Ring flipping is energetically prohibited in the trans isomer.[3][4]

-

cis-Decalin: The rings are joined through one axial and one equatorial bond, leading to a more flexible structure that can undergo a concerted ring flip, interconverting between two chair-chair conformers.[3][4]

The introduction of two carbonyl groups at the 1 and 5 positions adds another layer of complexity. These sp²-hybridized centers influence the local geometry and electronic distribution of the rings. A thorough quantum chemical investigation is therefore essential to understand the relative stabilities of the different stereoisomers and their conformers, as well as their electronic structure and reactivity.

This guide will outline a robust computational strategy to explore the conformational landscape, electronic properties, and spectroscopic signatures of the cis and trans isomers of this compound.

Theoretical Framework and Computational Methodology

Our approach is grounded in Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.[5][6] The choice of functional and basis set is paramount for obtaining reliable results.

Selection of Computational Level

-

Functional: The B3LYP hybrid functional is a well-established and versatile choice for geometry optimizations and energy calculations of organic molecules, including cyclic ketones.[5] It incorporates a portion of the exact Hartree-Fock exchange with density functional exchange and correlation, providing a good description of electronic effects.

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p) , provides a good starting point for geometry optimizations. This basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the geometry around the carbonyl groups. For more precise energy calculations and analysis of subtle electronic effects, a larger basis set like 6-311++G(d,p) can be employed in single-point energy calculations on the optimized geometries.[5]

Conformational Search and Geometry Optimization

A critical first step is to identify all relevant low-energy conformers for both cis- and trans-1,5-decalindione.

-

For trans-1,5-decalindione , the rigid chair-chair conformation is the primary starting point.

-

For cis-1,5-decalindione , a more thorough conformational search is necessary due to its flexibility. The two primary chair-chair conformers resulting from the ring flip must be considered.

The following workflow illustrates the process of identifying and characterizing the stable conformers:

Sources

The Decalindione Scaffold: A Comprehensive Technical Guide to 1,5-Decalindione and its Analogs in Synthetic and Medicinal Chemistry

Abstract

The 1,5-decalindione core, a bridged bicyclic dicarbonyl system, represents a privileged scaffold in organic synthesis and a recurring motif in a multitude of biologically active natural products and synthetic molecules. This in-depth technical guide provides a comprehensive literature review of this compound and its analogs for researchers, scientists, and drug development professionals. We will delve into the intricacies of its synthesis, including stereoselective methodologies, explore its chemical and physical properties, and provide a detailed analysis of its characterization through various spectroscopic techniques. Furthermore, this guide will illuminate the burgeoning applications of this compound analogs in medicinal chemistry, highlighting their potential as scaffolds for the development of novel therapeutic agents.

Introduction: The Significance of the this compound Framework

The decalin ring system, a bicyclo[4.4.0]decane structure, is a fundamental building block in the architecture of numerous natural products, including steroids, terpenoids, and alkaloids. The introduction of carbonyl functionalities at the 1 and 5 positions creates this compound, a versatile intermediate that has been instrumental in the total synthesis of complex molecules.[1] Its rigid, yet conformationally adaptable, framework provides a unique three-dimensional canvas for the strategic placement of functional groups, making it an attractive scaffold for the design of new chemical entities with potential therapeutic applications. The exploration of this compound and its analogs has been a fertile ground for advancements in synthetic methodology and has led to the discovery of compounds with a wide array of biological activities.

Synthesis of this compound and its Analogs

The construction of the this compound core is most famously achieved through the Robinson annulation , a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. This venerable reaction, discovered by Sir Robert Robinson in 1935, remains a cornerstone of cyclic ketone synthesis.[2]

The Robinson Annulation: A Classic Approach

The Robinson annulation typically involves the reaction of a ketone with a methyl vinyl ketone (MVK) or a suitable equivalent. The process can be catalyzed by either acid or base and proceeds through the formation of a 1,5-diketone intermediate, which then undergoes an intramolecular aldol condensation to furnish the α,β-unsaturated cyclic ketone.[3][4]

Experimental Protocol: A Generalized Robinson Annulation for this compound Synthesis

-

Enolate Formation: A suitable ketone (e.g., cyclohexanone) is treated with a base (e.g., sodium ethoxide in ethanol) to generate the corresponding enolate.

-

Michael Addition: The enolate nucleophile attacks the β-carbon of an α,β-unsaturated ketone (e.g., methyl vinyl ketone), forming a 1,5-diketone intermediate.

-

Intramolecular Aldol Condensation: The 1,5-diketone, under the reaction conditions, undergoes an intramolecular aldol reaction, where an enolate formed at one carbonyl attacks the other carbonyl group, forming a six-membered ring.

-

Dehydration: The resulting β-hydroxy ketone readily dehydrates to yield the final α,β-unsaturated ketone product, a derivative of this compound.

Caption: A typical workflow for the development of drug candidates based on the this compound scaffold.

Applications in Drug Development

The this compound scaffold serves as a versatile starting point for the development of new therapeutic agents. Its rigid structure allows for the precise positioning of pharmacophoric groups, which can lead to high-affinity interactions with biological targets. The ability to synthesize a diverse library of analogs facilitates the exploration of chemical space and the identification of lead compounds with desirable pharmacological profiles. The development of chalcone derivatives, which are α,β-unsaturated ketones, has demonstrated a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties. [5][6][7]This underscores the potential of the broader class of dicarbonyl compounds in drug discovery.

Conclusion

This compound and its analogs represent a rich and enduring area of chemical research. From the classic Robinson annulation to modern stereoselective synthetic methods, the construction of this fundamental scaffold continues to evolve. The inherent structural features of this compound, coupled with the diverse biological activities exhibited by its derivatives, solidify its importance as a privileged structure in medicinal chemistry. As our understanding of disease pathways deepens, the rational design and synthesis of novel this compound analogs will undoubtedly continue to contribute to the discovery of the next generation of therapeutic agents.

References

- Schneider, W. P. (1950). The Use of this compound in the Synthesis of the Estrone Structure. University of Wisconsin--Madison.

-

Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones. (n.d.). National Institutes of Health (NIH). [Link]

-

Robinson annulation. (n.d.). In Wikipedia. Retrieved from [Link]

-

Robinson Annulation. (n.d.). NROChemistry. [Link]

-

1 H-NMR and 13 C-NMR Spectroscopic Data. (n.d.). ResearchGate. [Link]

-

Stereoselective synthesis of an advanced trans-decalin intermediate towards the total synthesis of anthracimycin. (2024). National Institutes of Health (NIH). [Link]

-

The Robinson Annulation. (2018, December 10). Master Organic Chemistry. [Link]

-

Cis-Trans Isomerism. (n.d.). BYJU'S. [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). [Video]. YouTube. [Link]

-

The derivative 15 with significant insecticidal activity. (n.d.). ResearchGate. [Link]

-

Stereoselective synthesis of highly functionalized cis-decalins from masked o-benzoquinones. (n.d.). CORE. [Link]

-

Studies Towards the Synthesis of the Decalin Core of Streptosetin A Suresh Shinde. (n.d.). White Rose eTheses Online. [Link]

-

One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition. (2021). National Institutes of Health (NIH). [Link]

-

A Review: New Synthesis of Chalcone Derivatives and Their Applications. (n.d.). Chemical Review and Letters. [Link]

-

Synthesis of novel N1 functionalized diazepinone analogues via a base-mediated C–N cross coupling reaction as reverse transcriptase inhibitors: theoretical and experimental investigations. (n.d.). RSC Publishing. [Link]

-

Medicinal chemistry of acridine and its analogues. (2018). National Institutes of Health (NIH). [Link]

-

Recent developments in biological activities of indanones. (2017). PubMed. [Link]

-

New 1Z,5Z-Diene Compounds: Stereoselective Synthesis of Tetraenoic Macrodiolides. (2024). [Link]

-

1,5-Diketone synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Cis–trans isomerism. (n.d.). In Wikipedia. Retrieved from [Link]

-

Synthesis and Applications of 1, 2-Diketones. (2022). UMT Journals. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). National Center for Biotechnology Information. [Link]

-

Cis-Trans Isomers and its Differences in Properties. (2021). Longdom Publishing. [Link]

-

Recent developments in biological activities of indanones. (n.d.). ResearchGate. [Link]

-

New Synthesis of Chalcone Derivatives and Their Applications. (2025). [Link]

-

A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. (2022). National Institutes of Health (NIH). [Link]

-

1 Analogues as a Means of Discovering New Drugs. (n.d.). SciSpace. [Link]

-

Iodine-mediated sp³ C-H functionalization of methyl ketones: a one-pot synthesis of functionalized indolizines via the 1,3-dipolar cycloaddition reaction between pyridinium ylides and ynones. (n.d.). PubMed. [Link]

-

Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. (2023). MDPI. [Link]

-

Synthesis of symmetrical 1,5-disubstituted granatanines. (n.d.). National Institutes of Health (NIH). [Link]

-

Chemical Properties of cis-Decalin, trans-1e-methyl, r-9H. (n.d.). Cheméo. [Link]

-

An Overview of Acridine Analogs: Pharmacological Significance and Recent Developments. (n.d.). [Link]

-

Biological Activities of Lichen-Derived Monoaromatic Compounds. (2022). National Institutes of Health (NIH). [Link]

-

Physical properties of cis and trans isomers | Geometrical isomerism / part-3 |. (2018, October 25). [Video]. YouTube. [Link]

-

Recent Development in the Fabrication of Collagen Scaffolds for Tissue Engineering Applications: A Review. (n.d.). PubMed. [Link]

-

New pentamidine analogues in medicinal chemistry. (n.d.). PubMed. [Link]

-

Acellular Scaffolds as Innovative Biomaterial Platforms for the Management of Diabetic Wounds. (n.d.). National Institutes of Health (NIH). [Link]

-

Significance of Chalcone Scaffolds in Medicinal Chemistry. (n.d.). Semantic Scholar. [Link]

-

Synthesis of 1,5-diazocin-2-ones. (2025). ResearchGate. [Link]

-

Synthesis, reactions, and applications of chalcones: A review. (2022). ResearchGate. [Link]

-

Recent Advances in the Development and Application of Cell-Loaded Collagen Scaffolds. (2025). [Link]

-

Electrospun Gelatin Scaffolds with Incorporated Antibiotics for Skin Wound Healing. (2024). MDPI. [Link]

-

A Review on Synthesis, Lanthanide Complexes and Biological Activites of Hydrazone Derivatives of Hydrazinecarbothioamides. (2023). ResearchGate. [Link]

Sources

- 1. The Use of this compound in the Synthesis of the Estrone Structure - William Paul Schneider - Google Books [books.google.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemrevlett.com [chemrevlett.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Researcher's Guide to the Synthesis of 1,5-Decalindione via Robinson Annulation

Abstract

The Robinson annulation is a cornerstone of synthetic organic chemistry, providing a robust and efficient method for the formation of six-membered rings.[1][2] This reaction, a tandem sequence of a Michael addition and an intramolecular aldol condensation, is instrumental in the construction of polycyclic systems, most notably in the total synthesis of steroids, alkaloids, and terpenoids.[2][3][4] This application note provides an in-depth guide for the synthesis of 1,5-decalindione derivatives, versatile building blocks for complex natural products. We will explore the underlying mechanism, present a detailed experimental protocol, and discuss critical parameters for procedural success, offering researchers a comprehensive resource for implementing this powerful synthetic tool.

Introduction: The Power of Ring Formation

Named after Sir Robert Robinson, who received the Nobel Prize in Chemistry in 1947 for his investigations on plant products of biological importance, the Robinson annulation is a classic ring-forming (annulation) reaction.[5][6] It elegantly combines two fundamental carbonyl chemistry reactions to create three new carbon-carbon bonds, culminating in a new α,β-unsaturated ketone within a cyclohexane ring.[3][7] The strategic importance of this reaction lies in its ability to construct fused bicyclic systems, such as the decalin core found in numerous natural products.[8] The synthesis of the Wieland-Miescher ketone, a key intermediate for steroid synthesis, is a prominent example of the Robinson annulation's utility and is achieved by reacting 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone (MVK).[3][4] This guide will focus on the principles and practical execution of this reaction class to yield this compound structures.

The Mechanistic Pathway: A Tale of Two Reactions

Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The Robinson annulation is not a single mechanistic step but a sequence. It begins with a Michael addition to form a 1,5-diketone, which then undergoes an intramolecular aldol condensation to close the ring.[5][9]

Step 1: The Michael Addition (1,4-Conjugate Addition)

The reaction is typically initiated by a base, which deprotonates the α-carbon of a ketone (the Michael donor) to form a nucleophilic enolate.[10][11] This enolate then attacks the β-carbon of an α,β-unsaturated ketone (the Michael acceptor), such as MVK, in a conjugate addition.[6][12] Subsequent protonation yields a 1,5-dicarbonyl intermediate.[2][7] The choice of base is critical; for doubly activated Michael donors like a 1,3-diketone, a milder base is sufficient.

Step 2: Intramolecular Aldol Condensation

The newly formed 1,5-diketone intermediate is the substrate for the subsequent ring closure.[9] In the presence of a base, another enolate is formed. This enolate then attacks one of the carbonyl groups within the same molecule in an intramolecular aldol addition, forming a six-membered ring.[5][13] Six-membered rings are favored due to their low ring strain and favorable reaction kinetics.[9] The resulting β-hydroxy ketone (the aldol adduct) is often readily dehydrated, especially with heating, via an E1cB-like mechanism to yield the final, thermodynamically stable α,β-unsaturated cyclic ketone.[12]

Caption: The Robinson Annulation Mechanism.

Experimental Protocol: Synthesis of a this compound Derivative

This protocol details the synthesis of the Wieland-Miescher Ketone, a classic example of a this compound derivative, starting from 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone.[4][14]

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Notes |

| 2-Methyl-1,3-cyclohexanedione | C₇H₈O₂ | 124.14 | 207-210 | - | Michael Donor. Ensure it is pure and dry.[15] |

| Methyl Vinyl Ketone (MVK) | C₄H₆O | 70.09 | -59 | 81.4 | Michael Acceptor. Prone to polymerization; use freshly distilled.[11][16] |

| Sodium Methoxide (NaOMe) | CH₃ONa | 54.02 | - | - | Base catalyst. Handle under inert atmosphere as it is hygroscopic. |

| Methanol (MeOH) | CH₃OH | 32.04 | -97.6 | 64.7 | Anhydrous solvent. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Extraction solvent. |

| Saturated aq. Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | - | - | Used for quenching the reaction.[11] |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | Drying agent. |

| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | - | - | For column chromatography. |

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-1,3-cyclohexanedione (10.0 g, 80.5 mmol, 1.0 eq).

-

Solvent Addition: Add anhydrous methanol (100 mL) to the flask and stir the mixture until the solid is partially dissolved.

-

Michael Addition Initiation: At room temperature (23 °C), add freshly distilled methyl vinyl ketone (MVK) (7.0 g, 100 mmol, 1.24 eq).[11]

-

Causality Note: Using a slight excess of the Michael acceptor (MVK) helps to drive the initial Michael addition to completion. MVK is highly reactive and prone to polymerization, so it should be pure and the reaction should be monitored. Using MVK precursors can be an alternative strategy to avoid this issue.[1]

-

-

Base Addition: Slowly add a solution of sodium methoxide in methanol (e.g., 25 wt%, ~4.0 eq) to the stirring mixture. An exothermic reaction may be observed.

-

Causality Note: The base facilitates the formation of the enolate from the diketone, which is the active nucleophile for the Michael addition. It also catalyzes the subsequent intramolecular aldol condensation.[14]

-

-

Reaction & Cyclization: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality Note: Heating provides the activation energy for the intramolecular aldol condensation and subsequent dehydration to form the final enone product.[12]

-

-

Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution until the mixture is neutralized.[11]

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).[11]

-

Work-up - Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[11]

Purification and Characterization

The crude product will be a viscous oil or semi-solid.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: The final product, (S)-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione (Wieland-Miescher Ketone), should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Experimental Workflow Overview

Caption: Experimental workflow for this compound synthesis.

Conclusion

The Robinson annulation remains a highly relevant and powerful transformation in modern organic synthesis. Its ability to efficiently construct six-membered rings makes it an indispensable tool for building complex molecular architectures found in steroids and other biologically active compounds.[1][3] This guide provides the fundamental mechanistic insights and a reliable, field-tested protocol for the synthesis of this compound derivatives. By understanding the causality behind each experimental step, researchers can effectively implement, optimize, and troubleshoot this classic reaction to advance their synthetic objectives.

References

-

Master Organic Chemistry. (2018). The Robinson Annulation. [Link]

-

Wikipedia. (n.d.). Robinson annulation. [Link]

-

Organic Chemistry Portal. (n.d.). Robinson Annulation. [Link]

-

BYJU'S. (n.d.). Robinson Annulation Mechanism. [Link]

-

JoVE. (2023). Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. [Link]

-

Wikipedia. (n.d.). Wieland–Miescher ketone. [Link]

-

YouTube. (2024). The Michael Addition and the Robinson Annulation - Lec8. [Link]

-

SYNLETT. (2006). Synthesis and Derivatization of Bis-nor Wieland–Miescher Ketone. [Link]

-

OpenOChem Learn. (n.d.). Robinson Annulation - Aldol Condensation. [Link]

-

Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. [Link]

-

Royal Society of Chemistry. (2023). Wieland-Miescher Ketone: A Cornerstone in Natural Product Synthesis. [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). Carbonyl Addition CO22b. Michael Addition and Robinson Annulation. [Link]

-

Bentham Science. (2018). An Overview on the Robinson Annulation. [Link]

-

Chemistry LibreTexts. (2023). Michael Additions & Robinson Annulation. [Link]

-

UNI ScholarWorks. (1992). New reaction conditions for the synthesis of Wieland-Miescher ketone. [Link]

-

ACS Publications. (2012). Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. [Link]

-

NROChemistry. (n.d.). Robinson Annulation. [Link]

-

ResearchGate. (2018). An Overview on the Robinson Annulation. [Link]

-

Study.com. (n.d.). Show the reaction of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone (using methoxide in methanol) to do a Robinson annulation. [Link]

-

Semantic Scholar. (1976). A Review of Annulation. [Link]

-

Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. [Link]

Sources

- 1. Robinson Annulation [organic-chemistry.org]

- 2. byjus.com [byjus.com]

- 3. Robinson annulation - Wikipedia [en.wikipedia.org]

- 4. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation [jove.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. michael addition [employees.csbsju.edu]

- 11. Robinson Annulation | NROChemistry [nrochemistry.com]

- 12. youtube.com [youtube.com]

- 13. Robinson Annulation - Aldol Condensation | OpenOChem Learn [learn.openochem.org]

- 14. homework.study.com [homework.study.com]

- 15. scholarworks.uni.edu [scholarworks.uni.edu]

- 16. juniperpublishers.com [juniperpublishers.com]

Application Note: A Validated Protocol for the Synthesis of 1,5-Decalindione via Catalytic Hydrogenation

For: Researchers, scientists, and drug development professionals.

Introduction

1,5-Decalindione, a bicyclic diketone, is a pivotal structural motif and a versatile building block in organic synthesis. Its rigid, fused-ring system serves as a valuable scaffold for the stereocontrolled synthesis of complex natural products, pharmaceuticals, and advanced materials. The precise arrangement of its carbonyl groups provides reactive handles for a wide array of chemical transformations, including aldol condensations, Robinson annulations, and various carbon-carbon bond-forming reactions. This application note provides a detailed, validated protocol for the synthesis of this compound through the catalytic hydrogenation of 1,5-dihydroxynaphthalene. This method is chosen for its efficiency, high yield, and procedural simplicity, offering a reliable route to this important synthetic intermediate.

Principle of the Method: Catalytic Hydrogenation

The core of this synthetic protocol is the exhaustive reduction of the aromatic rings of 1,5-dihydroxynaphthalene to the corresponding saturated carbocycle, followed by tautomerization of the intermediate diol to the desired diketone.

Reaction Scheme: 1,5-Dihydroxynaphthalene → this compound (via hydrogenation)

The causality behind this experimental design rests on the power of heterogeneous catalysis. A Ruthenium on Carbon (Ru/C) catalyst is selected due to its exceptional efficacy in hydrogenating aromatic systems, including phenols and naphthols, under moderately high pressure and temperature.[1][2][3] Ruthenium catalysts are known for their ability to activate molecular hydrogen and facilitate its addition across the π-system of the naphthalene core. The reaction proceeds in two main stages:

-

Aromatic Ring Saturation: The catalyst surface adsorbs both molecular hydrogen (H₂) and the 1,5-dihydroxynaphthalene substrate.[4] Hydrogen is dissociatively adsorbed onto the ruthenium surface, and the resulting hydrogen atoms are sequentially transferred to the aromatic rings, leading to the fully saturated decalin ring system.

-

Keto-Enol Tautomerization: The primary hydrogenation product is the corresponding decalin-1,5-diol. This intermediate is unstable and spontaneously tautomerizes to the more thermodynamically stable this compound under the reaction or workup conditions.

The choice of an appropriate solvent, catalyst loading, hydrogen pressure, and temperature is critical for achieving high conversion and selectivity while minimizing side reactions.

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire synthetic procedure, from initial setup to final product characterization.

Caption: Workflow for the synthesis and validation of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1,5-Dihydroxynaphthalene | ≥98% | Sigma-Aldrich | A white to off-white solid.[5] |

| 5% Ruthenium on Carbon (Ru/C) | - | Strem Chemicals | Handle catalyst in a fume hood. |

| Ethanol (EtOH) | Anhydrous, 200 Proof | Fisher Scientific | Used as the reaction solvent. |

| Dichloromethane (DCM) | ACS Grade | VWR | Used for extraction/filtration aid. |

| Celite® 545 | - | EMD Millipore | Filtration aid. |

| Hydrogen (H₂) Gas | Ultra-High Purity | Airgas | Flammable gas; use with appropriate safety measures. |

| Nitrogen (N₂) Gas | High Purity | Airgas | Used for inerting the system. |

| High-Pressure Reactor | Parr Stirred Reactor | Parr Instrument Co. | Minimum 500 mL, rated for >1000 psi. |

Detailed Experimental Protocol

5.1 Reactor Preparation and Loading

-

Ensure the high-pressure reactor vessel and internal components are clean, dry, and free of any residues from previous reactions.

-

To the reactor vessel, add 1,5-dihydroxynaphthalene (16.0 g, 0.10 mol).

-

Carefully add 5% Ruthenium on Carbon (0.80 g, 5 wt% of substrate) under a gentle stream of nitrogen to prevent airborne dispersal of the fine powder.

-

Add anhydrous ethanol (250 mL) to the vessel.

-

Assemble the reactor according to the manufacturer's instructions, ensuring all seals and fittings are correctly seated. Tighten the bolts in a star pattern to ensure an even seal.

5.2 Reaction Execution

-

Leak Testing: Place the sealed reactor in a designated, well-ventilated area (e.g., a fume hood with a blast shield).[6] Pressurize the system with nitrogen to ~500 psi, close the inlet valve, and monitor the pressure gauge for 15-20 minutes. A stable pressure reading confirms the integrity of the seals.

-

Purging: Carefully vent the nitrogen pressure. Flush the reactor vessel by pressurizing with nitrogen to ~100 psi and venting three times to remove all residual air.[7]

-

Hydrogenation:

-

Pressurize the reactor with hydrogen gas to an initial pressure of 800 psi.

-

Begin stirring at a rate of 500-700 RPM to ensure good suspension of the catalyst.

-

Heat the reactor to 100 °C. The internal pressure will increase with temperature.

-

Monitor the reaction by observing the pressure drop on the gauge. The reaction is complete when hydrogen uptake ceases (i.e., the pressure remains constant for 1-2 hours). The typical reaction time is 12-18 hours.

-

-

Shutdown:

-

Turn off the heating and allow the reactor to cool to ambient temperature (< 30 °C).

-

Close the main valve on the hydrogen cylinder.

-

Crucially and carefully , vent the excess hydrogen from the reactor through a dedicated line to an exhaust snorkel or the back of the fume hood.[6]

-

Purge the reactor head-space with nitrogen three times to remove any residual hydrogen.

-

5.3 Workup and Purification

-

Once safely depressurized, open the reactor.

-

Prepare a Büchner funnel with a pad of Celite® (~1 cm thick) over a piece of filter paper.

-

Wet the Celite pad with a small amount of ethanol.

-

Carefully decant and filter the reaction mixture through the Celite pad to remove the Ru/C catalyst. Wash the reactor and the catalyst on the filter pad with additional ethanol (2 x 50 mL) to ensure complete transfer of the product.

-

Transfer the combined filtrate to a round-bottom flask.

-

Remove the ethanol using a rotary evaporator until a solid or thick slurry is obtained.

-

Recrystallization: Add a minimal amount of hot ethanol to dissolve the crude product. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum to a constant weight.

Data Summary

| Parameter | Value | Notes |

| 1,5-Dihydroxynaphthalene (mass) | 16.0 g | 0.10 mol, 1.0 equiv |

| 5% Ru/C Catalyst (mass) | 0.80 g | 5 wt% relative to substrate |

| Anhydrous Ethanol (volume) | 250 mL | Solvent |

| Hydrogen Pressure (initial) | 800 psi | At room temperature before heating |

| Reaction Temperature | 100 °C | |

| Reaction Time | ~16 hours | Monitor until H₂ uptake ceases |

| Expected Yield of this compound | 13.3 - 14.9 g | 80 - 90% |

Protocol Validation and Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical data should be obtained.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 168-171 °C.

-

Infrared (IR) Spectroscopy:

-

A strong, characteristic absorption band for the ketone C=O stretch is expected around 1705-1725 cm⁻¹ .

-

The absence of broad O-H stretching bands (~3200-3600 cm⁻¹) and aromatic C=C stretching bands (~1500-1600 cm⁻¹) indicates complete conversion of the starting material.

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 400 MHz):

-

The spectrum should show complex multiplets in the aliphatic region, typically between δ 1.5-2.8 ppm . The absence of signals in the aromatic region (δ 6.5-8.0 ppm) confirms complete hydrogenation.[8]

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 100 MHz):

-

A key signal in the downfield region, typically around δ 208-212 ppm , corresponds to the carbonyl carbons of the ketone functional groups.[9]

-

Multiple signals in the aliphatic region (δ 20-55 ppm) will be present for the CH and CH₂ carbons of the decalin ring system.

-

Safety Precautions

-

High-Pressure Hydrogenation: All high-pressure hydrogenation reactions must be conducted by trained personnel behind a certified blast shield in a well-ventilated fume hood.[6][10] The structural integrity of the reactor must be regularly inspected.

-

Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air (Flammable limits: 4-75% in air). Ensure there are no ignition sources in the vicinity. Use appropriate regulators and stainless-steel tubing for all connections.[10]

-

Catalyst Handling: Ruthenium on carbon is a pyrophoric catalyst when dry and can ignite flammable solvents upon exposure to air. Handle the catalyst in an inert atmosphere (e.g., glovebox or under a stream of nitrogen) whenever possible. Quench the used catalyst on the Celite pad with water before disposal.

-

Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves must be worn at all times.

References

-

ResearchGate. 13 C NMR spectroscopic data for compounds 1-5 (δ in ppm). Available at: [Link]

-

ACS Publications. Directing Group Enabled Ruthenium-Catalyzed Asymmetric Hydrogenation of Naphthalenes and Related Carbocyclic Aromatics. Available at: [Link]

-

Kindle Biosciences. Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Available at: [Link]

- Google Patents. CN103739449A - Preparation method of 1,5-dihydroxy naphthalene.

-

University of Pittsburgh. Safety Guidelines for Hydrogenation Reactions. Available at: [Link]

-

Royal Society of Chemistry. Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes. Available at: [Link]

-

Semantic Scholar. (Open Access) Synthesis of High-purity 1,5-Dihydroxynaphthalene (2006). Available at: [Link]

-

Royal Society of Chemistry. Photooxidation of 1,5-dihydroxynaphthalene with iridium complexes as singlet oxygen sensitizers. Available at: [Link]

-

PubMed. Chemometric analysis applied to 1 H NMR and FTIR data for a quality parameter distinction of red fruit (Pandanus conoideus, lam.) oil products. Available at: [Link]

-

MDPI. A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Available at: [Link]

-

FEDIOL. Guide to good practice on safe operation of Hydrogenation units. Available at: [Link]

-

ScienceDirect. Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells. Available at: [Link]

- Google Patents. US4973758A - Process for the preparation of 1,5-dihydroxynaphthalene and 1,5-diaminonaphthalene.

-

Semantic Scholar. Polarization‐Enhanced Hydrogen Bonding in 1,8‐Dihydroxynaphthalene: Conformational Analysis, Binding Studies and Hydrogen Bonding Catalysis. Available at: [Link]

-

H.E.L Group. Hydrogenation: How we can make it safer. Available at: [Link]

-

ACS Publications. Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Available at: [Link]

-

National Center for Biotechnology Information. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Available at: [Link]

-

Wikipedia. 1,5-Dihydroxynaphthalene. Available at: [Link]

-

MDPI. Synthesis, FTIR, 13 C-NMR and Temperature-Dependent 1 H‑NMR Characteristics of Bis-naphthalimide Derivatives. Available at: [Link]

-

PARTH INTERNATIONAL. SAFETY PRECAUTION Safety Precaution of Hydrogen. Available at: [Link]

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. helgroup.com [helgroup.com]

- 5. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]

- 6. njhjchem.com [njhjchem.com]

- 7. environmentclearance.nic.in [environmentclearance.nic.in]

- 8. Chemometric analysis applied to 1 H NMR and FTIR data for a quality parameter distinction of red fruit (Pandanus conoideus, lam.) oil products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. safety.pitt.edu [safety.pitt.edu]

Application Notes & Protocols: 1,5-Decalindione as a Foundational Precursor for Steroid Synthesis

Introduction: The Architectural Logic of Steroid Synthesis

Steroids represent a fundamental class of organic compounds, acting as crucial signaling molecules and structural components of cell membranes in eukaryotes.[1][2][3] Their complex tetracyclic structure, known as the cyclopentanoperhydrophenanthrene nucleus, has presented a formidable challenge and a rich playground for synthetic chemists for decades.[1][3][4][5] While semi-synthesis from natural sources remains prevalent, de novo total synthesis offers unparalleled flexibility to create novel analogs with tailored therapeutic properties.[6][7]

At the heart of many successful total synthesis strategies lies the construction of the fused ring system. The decalin ring system, a bicyclic structure composed of two fused cyclohexane rings, serves as an ideal representation of the A/B or C/D ring systems of the steroid core.[4][5][8] This application note details the strategic use of 1,5-decalindione systems, generated via the powerful Robinson annulation, as a cornerstone for the asymmetric construction of steroidal frameworks.

Part 1: The Robinson Annulation - Constructing the Decalin Core